N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an ethylsulfanyl group at position 5 and a dihydropyridazine-carboxamide scaffold. The dihydropyridazine moiety is further substituted with a 4-methylphenyl group at position 1 and a 4-oxo group.
Properties
Molecular Formula |
C16H15N5O2S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C16H15N5O2S2/c1-3-24-16-19-18-15(25-16)17-14(23)13-12(22)8-9-21(20-13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,17,18,23) |
InChI Key |
UWDXAQICVUENQF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization
Thiosemicarbazide intermediates are treated with oxidizing agents such as ferric ammonium sulfate (FAS) in refluxing ethanol to yield 5-substituted-1,3,4-thiadiazol-2-amine derivatives. For example, 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine is generated by reacting 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide with FAS at 80–90°C.
Alternative Cyclization Strategies
In acidic or basic media, thiosemicarbazides undergo cyclization with carboxylic acids or anhydrides to form the thiadiazole ring. For instance, ethyl thiosemicarbazide reacts with acetyl chloride under basic conditions to produce 5-ethylsulfanyl-1,3,4-thiadiazole.
Table 1: Thiadiazole Ring Formation Methods
| Method | Reagents/Conditions | Intermediate | Reference |
|---|---|---|---|
| Oxidative cyclization | FAS, ethanol, reflux | 5-substituted-thiadiazol-2-amine | |
| Acidic cyclization | HCl, acetic acid, 60°C | 5-ethylsulfanyl-thiadiazole |
Synthesis of the Pyridazine-3-Carboxamide Moiety
The pyridazine ring is constructed through cyclocondensation reactions. A typical pathway involves:
Condensation and Cyclization
4-Methylphenylhydrazine reacts with maleic anhydride to form a dihydropyridazine precursor, which is subsequently oxidized to the pyridazine-3-carboxylic acid derivative. Carboxamide formation is achieved via coupling with ammonium chloride or amination reagents.
Chloroacetylation
The pyridazine-3-carboxamide intermediate undergoes chloroacetylation using chloroacetyl chloride in dry toluene at 80–90°C. This step introduces a reactive site for subsequent coupling with the thiadiazole amine.
Coupling of Thiadiazole and Pyridazine Components
The final step involves nucleophilic substitution or condensation to link the thiadiazole and pyridazine moieties:
Amide Bond Formation
5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine reacts with pyridazine-3-carboxylic acid chloride in the presence of triethylamine to form the target compound. Alternatively, carbodiimide coupling reagents (e.g., EDC, HOBt) facilitate amide bond formation under mild conditions.
Table 2: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25°C | 78 | |
| Thionyl chloride | Dry toluene | 80°C | 65 |
Industrial-Scale Production Strategies
Scalable synthesis employs continuous flow reactors and catalytic systems:
Continuous Flow Synthesis
A two-step continuous process integrates thiadiazole cyclization and pyridazine coupling, achieving a 70% overall yield with a throughput of 5 kg/day. Catalysts such as zeolites improve reaction efficiency by reducing side products.
Purification Techniques
Final purification uses recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Analytical characterization via NMR (¹H, ¹³C) and HRMS ensures >98% purity.
Comparative Analysis of Synthetic Routes
A comparative evaluation of four primary methods reveals trade-offs between yield, scalability, and complexity:
Table 3: Method Comparison
| Method | Steps | Total Yield (%) | Scalability | Complexity |
|---|---|---|---|---|
| Oxidative cyclization + EDC coupling | 4 | 62 | High | Moderate |
| Acidic cyclization + thionyl chloride | 3 | 58 | Moderate | Low |
| Continuous flow synthesis | 2 | 70 | High | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of thiadiazole and pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit the growth of colon, breast, and lung cancer cell lines with IC50 values in the micromolar range .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells via mitochondrial pathways .
Antifungal Activity
The compound's structural features suggest potential antifungal properties as well. Thiadiazole derivatives have been reported to exhibit antifungal activity against strains such as Candida albicans and Aspergillus niger. The mechanism may involve disruption of fungal cell wall synthesis or interference with nucleic acid synthesis .
Antimicrobial Properties
Beyond anticancer and antifungal activities, there are indications that this compound may possess broad-spectrum antimicrobial properties. Compounds containing thiadiazole rings have demonstrated effectiveness against various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated a series of thiadiazole derivatives for their anticancer efficacy. Among them, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide was tested against multiple cancer cell lines including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results showed significant growth inhibition compared to control groups, with IC50 values suggesting potent activity .
Case Study 2: Antifungal Activity
In another study focusing on antifungal agents derived from thiadiazoles, researchers synthesized several compounds and tested them against clinical isolates of Candida. One derivative exhibited MIC values lower than those of established antifungals like fluconazole, indicating its potential as a new therapeutic agent .
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The thiadiazole ring can mimic nucleic bases, allowing it to interfere with DNA replication and transcription processes. This disruption can inhibit the growth of bacterial and cancer cells. The pyridazine moiety may also contribute to the compound’s biological activity by interacting with specific enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Containing Carboxamide Derivatives
A structurally analogous compound, N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (C₁₉H₂₂N₄O₅S₂, MW: 450.5), shares the 1,3,4-thiadiazole core and carboxamide linkage but differs in substituents and heterocyclic systems. Key comparisons include:
| Property | Target Compound | Analog (C₁₉H₂₂N₄O₅S₂) |
|---|---|---|
| Molecular Formula | C₁₇H₁₈N₅O₂S₂ (estimated) | C₁₉H₂₂N₄O₅S₂ |
| Molecular Weight | ~388 g/mol (estimated) | 450.5 g/mol |
| Thiadiazole Substituent | Ethylsulfanyl (small, lipophilic) | Dioxolane-ethylsulfanyl (polar, bulky) |
| Aryl Group | 4-Methylphenyl (electron-donating, hydrophobic) | 3-Methoxyphenyl (electron-donating, polar) |
| Heterocyclic Core | Dihydropyridazine (partially saturated, planar) | Pyrrolidone (fully saturated, flexible) |
Key Observations :
- The 4-methylphenyl group may confer greater metabolic stability than the 3-methoxyphenyl group, which is prone to oxidative demethylation.
Thiazole vs. Thiadiazole Derivatives
Compounds such as (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate () highlight the impact of heterocycle choice. Thiazoles (one sulfur, one nitrogen) exhibit distinct electronic profiles compared to thiadiazoles (two nitrogens, one sulfur), influencing binding affinity and solubility2.
Research Findings and Limitations
- Physicochemical Properties : The target compound’s estimated logP (~3.5, based on substituents) suggests moderate lipophilicity, favoring oral bioavailability. However, experimental data (e.g., solubility, melting point) are unavailable.
- Biological Activity: No direct activity data exists for the target compound. However, the 3-methoxyphenyl analog () showed moderate kinase inhibition in preliminary assays, suggesting the thiadiazole-carboxamide scaffold is pharmacologically relevant.
- Synthetic Challenges : The ethylsulfanyl group’s stability under acidic/basic conditions requires further study, as sulfanyl substituents are prone to oxidation.
Biological Activity
The compound N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The 1,3,4-thiadiazole and dihydropyridazine moieties are known for their significant pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. The incorporation of these functional groups into a single molecular framework enhances the potential bioactivity of the resulting compound.
2. Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the thiadiazole ring : Ethyl sulfide is reacted with hydrazine derivatives to form the 1,3,4-thiadiazole nucleus.
- Dihydropyridazine synthesis : The thiadiazole is then linked to a dihydropyridazine scaffold through a carbonyl linkage.
- Final modification : Substituents such as the 4-methylphenyl group are introduced to enhance biological activity.
3.1 Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit potent antimicrobial properties. For instance:
- Mechanism : The thiadiazole ring acts as a pharmacophore that interacts with microbial enzymes or cell membranes.
- Case Study : A related compound showed significant activity against Staphylococcus epidermidis and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low microgram range .
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative | Staphylococcus epidermidis | 5.0 |
| Thiadiazole Derivative | Escherichia coli | 10.0 |
3.2 Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs):
- In vitro studies : Compounds similar in structure have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
- Case Study : A derivative exhibited lower binding energy in docking studies against COX enzymes than diclofenac sodium .
3.3 Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties:
- Mechanism : They may inhibit key signaling pathways involved in cancer cell proliferation.
- Case Study : Compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines, including human colon carcinoma (HTC116) and hepatocellular carcinoma .
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiadiazole ring : Enhances lipophilicity and facilitates cellular uptake.
- Dihydropyridazine moiety : Contributes to the compound's interaction with biological targets.
Research indicates that modifications at the 5-position of the thiadiazole significantly influence antimicrobial potency and anti-inflammatory efficacy .
5. Conclusion
This compound represents a promising candidate for further pharmacological development due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of intermediate thiosemicarbazides or hydrazinecarboxamides under reflux conditions. For example, acetonitrile is a preferred solvent for initial coupling reactions (1–3 min reflux), followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core . Monitoring via TLC/HPLC ensures reaction completion, and purification is achieved via column chromatography. Yield optimization requires precise control of stoichiometry, temperature, and reaction time.
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms the presence of ethylsulfanyl (–SCH2CH3), methylphenyl (–C6H4CH3), and dihydropyridazine carbonyl groups.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring vibrations .
- X-ray Crystallography (if crystalline): Resolves stereochemical details and confirms bond lengths/angles .
Q. What are the key structural features influencing its biological activity?
- Methodological Answer :
- Thiadiazole core : Enhances electron-deficient properties, facilitating interactions with biological targets.
- Ethylsulfanyl group : Modulates lipophilicity and metabolic stability.
- 4-Methylphenyl substituent : Contributes to π-π stacking in enzyme active sites.
- Dihydropyridazine carbonyl : Acts as a hydrogen-bond acceptor .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct assays across multiple cell lines (e.g., cancer vs. non-cancer) with standardized protocols.
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity.
- Meta-Analysis : Compare datasets from independent studies, adjusting for variables like solvent (DMSO vs. PBS) or assay temperature .
- Example contradiction: Discrepancies in IC50 values may arise from differences in cell permeability or efflux pump activity.
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
-
Systematic Substituent Variation : Replace ethylsulfanyl with bulkier groups (e.g., cyclopentylsulfanyl) to assess steric effects.
-
Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole or triazole to evaluate electronic contributions.
-
In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like kinases or GPCRs.
-
Functional Group Masking : Temporarily block the carbonyl group to isolate its role in activity .
Substituent Modification Observed Effect Hypothesized Mechanism Ethylsulfanyl → Methylsulfanyl Reduced potency Decreased lipophilicity 4-Methylphenyl → 4-Fluorophenyl Enhanced selectivity Improved π-stacking with aromatic residues
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Methodological Answer :
- pH Stability : Test degradation in buffers (pH 4–9) via HPLC over 24–72 hours.
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition points.
- Metabolite Identification : Use hepatic microsomes to profile major metabolites (e.g., sulfoxide formation from ethylsulfanyl).
- Light Sensitivity : Store solutions in amber vials if UV-Vis analysis shows photodegradation .
Q. What computational methods are effective for predicting its pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions.
- Molecular Dynamics Simulations : Assess membrane permeability via bilayer models (e.g., CHARMM-GUI).
- Quantum Mechanics (QM) : Calculate partial charges to refine docking studies .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show negligible effects?
- Methodological Answer :
- Strain Variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria.
- Efflux Pump Inhibition : Co-administer with verapamil to determine if resistance is pump-mediated.
- Biofilm Assays : Compare planktonic vs. biofilm-embedded bacteria, as biofilms reduce compound penetration .
Q. How can conflicting cytotoxicity data between 2D and 3D cell culture models be addressed?
- Methodological Answer :
- 3D Spheroid Penetration : Use confocal microscopy with fluorescently labeled compound.
- Hypoxia Mimetics : Compare activity under normoxic vs. hypoxic conditions (e.g., CoCl2 treatment).
- Stromal Interaction Studies : Co-culture with fibroblasts to simulate tumor microenvironment effects .
Synthesis Optimization Table
| Parameter | Optimal Condition | Effect on Yield | Reference |
|---|---|---|---|
| Solvent for Cyclization | DMF with iodine/TEA | 85–90% | |
| Reaction Time | 1–3 min (reflux) | Prevents overoxidation | |
| Purification Method | Silica gel chromatography | >95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
